1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone is a complex organic compound that features an indole ring fused with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzothiazole Formation: The benzothiazole moiety is prepared by the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Coupling Reaction: The indole and benzothiazole derivatives are then coupled using a suitable linker, such as an ethanone group, under basic or acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Indolin-1-yl)-2-(benzothiazol-2-yl)ethanone
- 1-(Indolin-1-yl)-2-(4-methoxyphenyl)ethanone
- 2-(4-methoxybenzo[d]thiazol-2-yl)-1H-indole
Uniqueness
1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone is unique due to the presence of both indole and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound for further research and development.
Biological Activity
The compound 1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone is a novel synthetic derivative that combines indole and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties supported by recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes an indole ring, a thiazole ring with a methoxy substitution, and an ethanone functional group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole and thiazole derivatives. The compound has shown significant activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentration (MIC)
The MIC values for the compound against several bacterial strains are summarized in Table 1:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus ATCC 25923 | 3.90 |
Staphylococcus aureus MRSA | 0.98 |
Mycobacterium tuberculosis H37Rv | 1.00 |
These results indicate that the compound exhibits strong antibacterial properties, particularly against MRSA, which is a significant concern in clinical settings .
Anticancer Activity
The anticancer potential of the compound has been evaluated through various in vitro assays. The compound demonstrated notable antiproliferative effects against several cancer cell lines.
Case Studies
- A549 Cells : The compound showed preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts, indicating selective cytotoxicity towards cancerous cells .
- MCF7 and HCT116 Cells : In studies involving breast cancer (MCF7) and colon cancer (HCT116) cell lines, the compound exhibited IC50 values ranging from 10 to 25 µM, suggesting moderate to high potency against these cancer types .
The biological activity of the compound can be attributed to its ability to interact with multiple cellular targets. Research indicates that compounds with similar structures often inhibit key signaling pathways involved in cell proliferation and survival, including:
- EGFR and VEGFR-2 inhibition : These pathways are critical in tumor growth and angiogenesis .
- Induction of Apoptosis : Flow cytometry analysis revealed that the compound promotes apoptosis in cancer cells, contributing to its anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of indole-thiazole derivatives. Modifications to the substituents on the indole or thiazole rings can significantly impact their pharmacological profiles. For instance:
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-21(19-20-18-15(24-2)8-5-9-16(18)25-19)12-17(23)22-11-10-13-6-3-4-7-14(13)22/h3-9H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBNNAOTYCRVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=CC=CC=C21)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.